[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol
Overview
Description
[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C9H19NO It is an azetidine derivative, characterized by a four-membered ring structure with a hydroxymethyl group attached to the third carbon and a 2,2-dimethylpropyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-chloro-1-(2,2-dimethylpropyl)propan-1-ol with a base to induce cyclization and form the azetidine ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, or other functionalized derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Ethers, esters, other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Researchers may study its effects on various biological targets to identify potential drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-methanol: Similar in structure but lacks the 2,2-dimethylpropyl group.
1-(2,2-Dimethylpropyl)azetidine: Similar but lacks the hydroxymethyl group.
3-Hydroxyazetidine: Similar but lacks the 2,2-dimethylpropyl group.
Uniqueness
The uniqueness of [1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol lies in its combination of the azetidine ring, the hydroxymethyl group, and the 2,2-dimethylpropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)7-10-4-8(5-10)6-11/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHIPCASJJECQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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